molecular formula C7H14O B3064939 (Methoxymethyl)cyclopentane CAS No. 2619-30-9

(Methoxymethyl)cyclopentane

Cat. No.: B3064939
CAS No.: 2619-30-9
M. Wt: 114.19 g/mol
InChI Key: DPBRCTOMQAMINP-UHFFFAOYSA-N
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Description

(Methoxymethyl)cyclopentane is an organic compound with the molecular formula C7H14O. It is a derivative of cyclopentane, where a methoxymethyl group is attached to the cyclopentane ring. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Methoxymethyl)cyclopentane can be synthesized through several methods. One common approach involves the methylation of cyclopentanol. This reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of cyclopentanol to this compound .

Another method involves the addition of methanol to cyclopentene. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out at elevated temperatures. This method is considered more sustainable as it does not produce by-products .

Industrial Production Methods

Industrial production of this compound often involves the continuous depolymerization and hydrogenation of dicyclopentadiene. The process is carried out under system pressures of 0.1 to 2.5 MPa and temperatures ranging from 160 to 400°C. Hydrogen gas and a diluting agent are used to facilitate the reactions, resulting in the formation of cyclopentadiene, which is then hydrogenated to produce this compound .

Chemical Reactions Analysis

Types of Reactions

(Methoxymethyl)cyclopentane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of cyclopentanone derivatives.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst like palladium or platinum. This reaction leads to the formation of cyclopentane derivatives.

    Substitution: Substitution reactions involving this compound often use halogenating agents like chlorine or bromine. These reactions result in the formation of halogenated cyclopentane derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Hydrogen gas, palladium or platinum catalyst; elevated temperatures and pressures.

    Substitution: Chlorine, bromine; room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentane derivatives.

    Substitution: Halogenated cyclopentane derivatives.

Scientific Research Applications

(Methoxymethyl)cyclopentane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (methoxymethyl)cyclopentane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies are required to elucidate the exact mechanisms and molecular targets of this compound .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A simple cycloalkane with the formula C5H10.

    Methylcyclopentane: A derivative of cyclopentane with a methyl group attached, formula C6H12.

    Cyclopentanol: A cyclopentane derivative with a hydroxyl group, formula C5H9OH.

Uniqueness

(Methoxymethyl)cyclopentane is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s reactivity and makes it suitable for specific applications in synthesis and research. Compared to its analogs, this compound offers a balance of stability and reactivity, making it a valuable compound in various scientific fields .

Properties

IUPAC Name

methoxymethylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-8-6-7-4-2-3-5-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBRCTOMQAMINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612711
Record name (Methoxymethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2619-30-9
Record name (Methoxymethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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